(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
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Overview
Description
(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol is a complex organic compound with the molecular formula C17H24O2. This compound is characterized by its unique structure, which includes a heptadeca chain with multiple double and triple bonds, as well as hydroxyl groups. It is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne and alkene precursors, followed by selective hydrogenation and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) for reduction processes.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems may facilitate its large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, alkanes, and substituted alcohols.
Scientific Research Applications
(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol
- (8S,9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol
Uniqueness
(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific stereochemistry and the presence of both double and triple bonds along with hydroxyl groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H24O2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16?,17-/m0/s1 |
InChI Key |
QWCNQXNAFCBLLV-KJGFWLTQSA-N |
Isomeric SMILES |
CCCCCCC/C=C\[C@@H](C#CC#CC(C=C)O)O |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
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